An In-depth Technical Guide to the Chemical Properties of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Core
An In-depth Technical Guide to the Chemical Properties of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one Core
Introduction: The Significance of the Benzoxazinone Scaffold
To researchers, scientists, and professionals in drug development, the heterocyclic 1,4-benzoxazin-3-one scaffold represents a privileged structure with significant biological relevance. These compounds are secondary metabolites found in various plant species, notably in the Gramineae family (including maize, wheat, and rye), where they play a crucial role in defense against pests and pathogens.[1] The inherent biological activity of the benzoxazinone core has made it an attractive starting point for the development of new therapeutic agents and agrochemicals. This guide will provide an in-depth technical overview of the chemical properties of the 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one core, a key variant within this important class of molecules. We will explore its synthesis, structural characteristics, reactivity, and biological potential, with a focus on providing practical insights for researchers in the field.
Molecular Structure and Physicochemical Properties
The fundamental structure of 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one consists of a benzene ring fused to an oxazine ring, with a methoxy group at the 7-position and a ketone at the 3-position. This substitution pattern significantly influences the molecule's electronic properties and, consequently, its reactivity and biological interactions.
While specific experimental data for the unsubstituted 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one is not extensively reported in publicly available literature, we can infer its properties from closely related, well-characterized analogues. For the purpose of this guide, we will use the extensively studied derivative, 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine , to illustrate the physicochemical and spectroscopic properties of this class of compounds.[4][5]
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈NO₃ | [4] |
| Molecular Weight | 272.13 g/mol | [4] |
| Melting Point | 147–149 °C | [4][5] |
| Appearance | Pale yellow solid | [4][5] |
| Solubility | Soluble in DMSO and methanol. | [4][6] |
Spectroscopic Characterization
The structural elucidation of 7-methoxy-benzoxazinone derivatives relies heavily on modern spectroscopic techniques. Below is a summary of the expected and reported spectral data for the 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine derivative.
| Spectroscopic Data | ||
| ¹H NMR | (400 MHz, DMSO-d₆) δ (ppm) | Assignment |
| 7.39–7.30 (m, 2H) | Aromatic protons (methoxyphenyl ring) | |
| 6.98–6.90 (m, 2H) | Aromatic protons (methoxyphenyl ring) | |
| 6.69–6.56 (m, 1H) | Aromatic proton (benzoxazine ring) | |
| 6.40–6.31 (m, 2H) | Aromatic protons (benzoxazine ring) | |
| 5.74 (t, J = 1.8 Hz, 1H) | NH proton | |
| 4.31 (dt, J = 8.1, 2.3 Hz, 1H) | CH proton | |
| 4.16 (ddd, J = 10.4, 2.9, 1.8 Hz, 1H) | CH₂ proton | |
| 3.84 (dd, J = 10.4, 8.2 Hz, 1H) | CH₂ proton | |
| 3.75 (s, 3H) | Methoxy protons (methoxyphenyl ring) | |
| 3.63 (s, 3H) | Methoxy protons (benzoxazine ring) | |
| ¹³C NMR | (101 MHz, DMSO-d₆) δ (ppm) | Assignment |
| 158.84, 151.65, 143.40, 131.91, 128.65, 128.31, 115.65, 113.79, 106.70, 102.11, 70.51, 55.27, 55.11, 52.33 | Aromatic, methoxy, and aliphatic carbons | |
| IR | (neat) ν (cm⁻¹) | Assignment |
| 3327 | N-H stretch | |
| 2837 | C-H stretch (methoxy) | |
| 1507 | C=C stretch (aromatic) |
Data for 7-Methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine as reported in[4][5].
Synthesis of the 7-Methoxy-Benzoxazinone Core
The synthesis of the 7-methoxy-benzoxazinone scaffold can be achieved through several synthetic strategies. A common and effective approach involves the cyclization of a substituted 2-aminophenol with an appropriate α-haloacetyl halide. The following is a generalized protocol based on established methodologies for the synthesis of benzoxazinone derivatives.
Experimental Protocol: Synthesis of a 7-Methoxy-Benzoxazinone Derivative
This protocol is adapted from the synthesis of 7-methoxy-3-(4-methoxyphenyl)-3,4-dihydro-2H-benzo[b][2][3]oxazine.[4][5]
Step 1: Synthesis of 2-amino-4-methoxyphenol
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Starting Material: 4-Methoxy-2-nitrophenol.
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Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst in a suitable solvent like ethanol or ethyl acetate under a hydrogen atmosphere.
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Work-up: After the reaction is complete (monitored by TLC), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude 2-amino-4-methoxyphenol, which can be purified by recrystallization or column chromatography.
Step 2: Cyclization to form the Benzoxazinone Ring
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Reaction Setup: The synthesized 2-amino-4-methoxyphenol is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base: A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is added to the reaction mixture to neutralize the hydrogen halide formed during the reaction.
-
Acylating Agent: Chloroacetyl chloride is added dropwise to the reaction mixture at a low temperature (typically 0 °C) to control the exothermic reaction.
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Reaction Progression: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
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Work-up and Purification: The reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to afford the desired 7-methoxy-2H-benzo[b]oxazin-3(4H)-one derivative.
Caption: Generalized synthetic workflow for 7-methoxy-benzoxazinone derivatives.
Reactivity and Chemical Behavior
The chemical reactivity of the 7-methoxy-benzoxazinone core is dictated by the interplay of the electron-donating methoxy group and the electron-withdrawing lactam functionality within the heterocyclic ring.
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N-H Acidity: The proton on the nitrogen atom is weakly acidic and can be deprotonated by a strong base, allowing for N-alkylation or N-acylation reactions.
-
Aromatic Substitution: The benzene ring is activated towards electrophilic aromatic substitution by the electron-donating methoxy and amino groups. The directing effects of these groups will influence the position of substitution.
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Ring Stability: The lactam ring is generally stable but can be susceptible to hydrolysis under strong acidic or basic conditions.
A noteworthy aspect of the chemical behavior of related benzoxazinoids, such as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), is their instability in aqueous solutions, where they can degrade to form other compounds.[7] This is an important consideration for in vitro biological assays and formulation development.
Biological Activity and Therapeutic Potential
The 1,4-benzoxazin-3-one scaffold is a versatile platform for the development of biologically active molecules. The 7-methoxy substitution has been explored in the context of various therapeutic areas.
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Anticancer Activity: Several studies have investigated the potential of 1,4-benzoxazine derivatives as anticancer agents. They have been shown to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.[5] Some derivatives act as inhibitors of key signaling pathways involved in cancer progression, such as the PI3K/mTOR pathway.
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Anti-inflammatory Effects: Derivatives of the 2H-1,4-benzoxazin-3(4H)-one core have been synthesized and evaluated for their anti-inflammatory properties. These compounds have shown the ability to reduce the production of pro-inflammatory mediators in cellular models.[8]
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Natural Pesticidal and Allelopathic Properties: The naturally occurring 7-methoxy-benzoxazinoids, such as DIMBOA, are well-known for their role in plant defense.[1][9] They exhibit insecticidal, antimicrobial, and allelopathic activities, which has spurred interest in their use as natural pesticides.
Caption: Biological potential of the 7-methoxy-benzoxazinone scaffold.
Conclusion and Future Directions
The 7-Methoxy-2H-benzo[b]oxazin-3(4H)-one core represents a valuable scaffold in medicinal chemistry and agrochemical research. Its synthetic accessibility and the diverse biological activities of its derivatives make it a promising starting point for the development of novel therapeutic agents and environmentally friendly pesticides. Future research in this area will likely focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action at the molecular level. A thorough understanding of the structure-activity relationships will be key to unlocking the full potential of this versatile chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one | C9H9NO5 | CID 2358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mzCloud – 2R 7 Methoxy 3 oxo 3 4 dihydro 2H 1 4 benzoxazin 2 yl D glucopyranoside [mzcloud.org]
- 4. mdpi.com [mdpi.com]
- 5. Rational Design, Synthesis, and Anti-Proliferative Evaluation of Novel 4-Aryl-3,4-Dihydro-2H-1,4-Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2H-1,4-Benzoxazin-3(4H)-one, 2-(β-D-glucopyranosyloxy)-4-hydroxy-7-methoxy-, (2R)- CAS#: 113565-32-5 [amp.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]
- 9. 2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, an Inhibitor from Zea mays with Differential Activity against Soft Rotting Erwinia Species - PMC [pmc.ncbi.nlm.nih.gov]
